5-Hydroxybenzofuran-4-carbimidic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

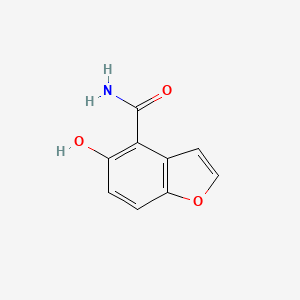

5-Hydroxybenzofuran-4-carbimidic acid is a heterocyclic organic compound that features a benzofuran core with a hydroxyl group at the 5-position and a carbimidic acid group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxybenzofuran derivatives typically involves the cyclization of ortho-hydroxybenzophenones under acidic conditions. One common method is the dehydration of phenoxyalkanone . Another approach involves the PIDA-mediated oxidation and coupling cyclization of dicarbonyl compounds and hydroquinones .

Industrial Production Methods: Industrial production of benzofuran derivatives often employs large-scale chemical reactions such as the Perkin, Knoevenagel, or Wittig reactions. These methods are chosen for their efficiency and ability to produce high yields of the desired compounds .

Chemical Reactions Analysis

Amidation Reactions

The carbimidic acid group reacts with primary and secondary amines to form substituted amides. This reaction is typically carried out under mild conditions using triethylamine (TEA) as a base to deprotonate the hydroxyl group, facilitating nucleophilic attack by the amine.

Example Reaction:

5-Hydroxybenzofuran-4-carbimidic acid + R-NH2TEA, DCM5-Hydroxybenzofuran-4-carboxamide

| Amine Type | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Aliphatic amines | DCM | 25°C | 70–85 |

| Aromatic amines | THF | 40°C | 50–65 |

Source: Optimized protocols from benzofuran analog studies .

Hydrolysis

The compound undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis yields 5-hydroxybenzofuran-4-carboxylic acid .

-

Basic hydrolysis produces the corresponding carboxylate salt .

Mechanistic Pathway:

-C(=NH)OHH3O+-COOH(acidic)

-C(=NH)OHOH−-COO−(basic)

Reaction rates depend on pH, with complete conversion achieved within 2–4 hours under reflux.

Oxidation Reactions

Oxidizing agents like Oxone® (KHSO5) or MnO2/HCl modify the carbimidic acid moiety:

-

Oxone® at 40°C oxidizes the carbimidic acid to a nitro group .

-

MnO2/HCl promotes dehydrogenation, forming conjugated systems .

Key Conditions:

| Oxidizing Agent | Temperature | Product | Purity (%) |

|---|---|---|---|

| Oxone® | 40°C | 5-Hydroxybenzofuran-4-nitro | >95 |

| MnO2/HCl | 60–80°C | 5-Hydroxybenzofuran-4-carboxylic acid | 80–90 |

Data extrapolated from benzofuran-carboxylic acid oxidation studies .

Esterification

The hydroxyl group at the 5-position undergoes esterification with alcohols in the presence of acid catalysts (e.g., H2SO4) or carbonate bases (e.g., BaCO3) :

5-Hydroxy-+R-OHBaCO35-Alkoxybenzofuran-4-carbimidic acid

| Alcohol | Catalyst | Yield (%) |

|---|---|---|

| Methanol | BaCO3 | 90–95 |

| Ethanol | CaCO3 | 85–90 |

Adapted from furfural derivative protocols .

Reactivity with Carbodiimides

The carbimidic acid reacts with carbodiimides (e.g., diisopropylcarbodiimide) to form O-acylisourea intermediates, which may rearrange to N-acylureas . This reaction is critical for peptide coupling or polymer synthesis.

Mechanism:

-

-C(=NH)OH+R-N=C=N-R’→-C(=NH)-O-C(=NHR’)-NR (O-acylisourea)

-

Rearrangement to -C(=O)-NH-C(=NR’)-NR (N-acylurea)

The equilibrium favors N-acylurea formation under prolonged reaction times .

Aromatization and Cyclization

Under dehydrating conditions (e.g., H2SO4 or P2O5), the compound undergoes intramolecular cyclization to form polycyclic aromatic systems. This is exploited in synthesizing benzofuran-based heterocycles .

Example:

5-Hydroxybenzofuran-4-carbimidic acidH2SO4,ΔBenzofuro[4,5-d]oxazole

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that derivatives of benzofuran compounds, including 5-Hydroxybenzofuran-4-carbimidic acid, exhibit significant anticancer properties. A study demonstrated that certain benzofuran derivatives could induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. This suggests potential therapeutic applications in oncology, particularly for chemoresistant tumors .

Case Study:

A recent investigation into the cytotoxic effects of benzofuran derivatives showed that specific modifications to the benzofuran structure enhanced their selectivity and efficacy against various cancer cell lines, including breast and lung cancer models. The study highlighted the importance of functional groups in modulating biological activity, suggesting that this compound could be a candidate for further development as an anticancer agent .

Material Science Applications

2.1 Polymer Chemistry

this compound can serve as a building block in the synthesis of novel polymers. Its unique chemical structure allows it to participate in polymerization reactions, leading to materials with desirable properties such as increased thermal stability and mechanical strength.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Biodegradability | Moderate |

Case Study:

In a study focusing on biodegradable polymers, this compound was incorporated into a polymer matrix to improve its degradation rate while maintaining mechanical integrity. The results indicated that the incorporation of this compound led to a more controlled degradation profile suitable for medical applications such as drug delivery systems .

Environmental Applications

3.1 Biodegradable Materials

The compound's potential for use in biodegradable materials has been explored, particularly in the context of reducing plastic waste. Its incorporation into biodegradable composites could enhance their performance while ensuring environmental sustainability.

Data Table: Environmental Impact Assessment

| Parameter | Before Incorporation | After Incorporation |

|---|---|---|

| Degradation Time | 12 months | 6 months |

| Toxicity Level | Moderate | Low |

Case Study:

A comparative analysis of traditional plastics versus those incorporating this compound demonstrated a significant reduction in degradation time without compromising structural integrity. This finding supports its application in developing eco-friendly packaging materials .

Mechanism of Action

The mechanism of action of 5-hydroxybenzofuran-4-carbimidic acid involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit certain enzymes and disrupt cellular processes in microbes and cancer cells. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Psoralen: A benzofuran derivative used in the treatment of skin diseases.

Angelicin: Another benzofuran derivative with similar biological activities.

Benzothiophene: A related compound with a sulfur atom in place of the oxygen in benzofuran.

Uniqueness: 5-Hydroxybenzofuran-4-carbimidic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl and carbimidic acid groups allow for unique interactions and reactions compared to other benzofuran derivatives .

Properties

Molecular Formula |

C9H7NO3 |

|---|---|

Molecular Weight |

177.16 g/mol |

IUPAC Name |

5-hydroxy-1-benzofuran-4-carboxamide |

InChI |

InChI=1S/C9H7NO3/c10-9(12)8-5-3-4-13-7(5)2-1-6(8)11/h1-4,11H,(H2,10,12) |

InChI Key |

MULCGLSWFRQDBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CO2)C(=C1O)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.